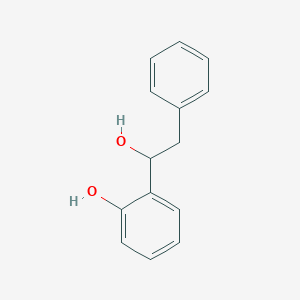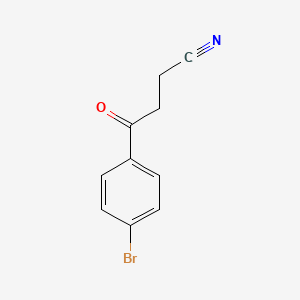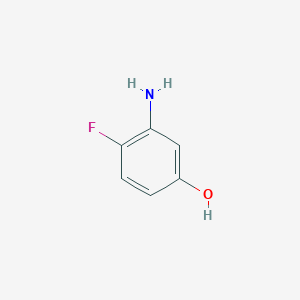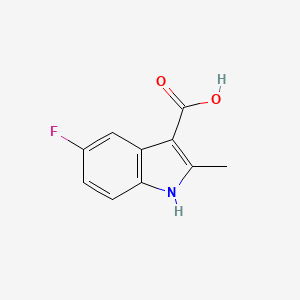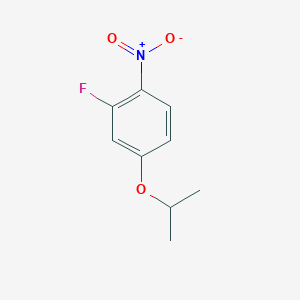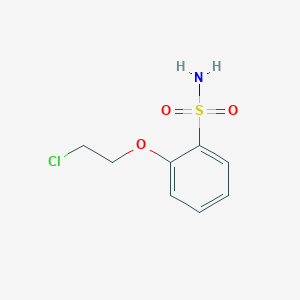
2-(2-Chlorethoxy)benzolsulfonamid
Übersicht
Beschreibung
2-(2-Chloroethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C8H10ClNO3S and its molecular weight is 235.69 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Chloroethoxy)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2-(2-Chloroethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloroethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebs- und antimikrobielle Wirkstoffe
“2-(2-Chlorethoxy)benzolsulfonamid” ist ein Derivat von Benzolsulfonamid, das aufgrund seines Potenzials als Antikrebs- und antimikrobielles Mittel untersucht wurde . Die Verbindung wirkt durch Hemmung der Carboanhydrase IX (CA IX), einem Gen, das in vielen soliden Tumoren überexprimiert wird . Durch die selektive Hemmung von CA IX kann die Verbindung möglicherweise als Antiproliferationsmittel dienen und das Wachstum von Krebszellen verlangsamen oder stoppen . Darüber hinaus haben einige Derivate dieser Verbindung signifikante inhibitorische Wirkungen gegen Brustkrebszelllinien gezeigt .
Herbizid
Eine weitere Anwendung von “this compound” liegt im Bereich der Landwirtschaft, wo es als Herbizid eingesetzt wird . Die Verbindung hemmt das Enzym Acetolactat-Synthase, das für die Biosynthese von verzweigtkettigen Aminosäuren erforderlich ist . Diese Hemmung verhindert das Wachstum unerwünschter Pflanzen, wodurch “this compound” ein wirksames Herbizid wird .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-(2-Chloroethoxy)benzenesulfonamide is primarily used as an intermediate in the synthesis of sulfonylurea herbicides . The primary targets of these herbicides are the enzymes involved in the biosynthesis of essential amino acids in plants .
Mode of Action
The compound interacts with its targets by inhibiting the enzymes involved in the biosynthesis of essential amino acids. This inhibition disrupts the normal metabolic processes in plants, leading to their death .
Biochemical Pathways
The affected biochemical pathways are those involved in the biosynthesis of essential amino acids. The inhibition of these pathways disrupts the normal growth and development of plants, leading to their death .
Pharmacokinetics
Based on its chemical structure, it is likely to have good solubility in organic solvents such as benzene, toluene, and chlorobenzene . Its bioavailability would be influenced by factors such as its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 2-(2-Chloroethoxy)benzenesulfonamide is the death of plants due to the disruption of essential metabolic processes. This makes it effective as an intermediate in the production of herbicides .
Biochemische Analyse
Biochemical Properties
2-(2-Chloroethoxy)benzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors. The compound acts as an inhibitor of this enzyme, which can be useful in discovering novel antiproliferative agents . Additionally, 2-(2-Chloroethoxy)benzenesulfonamide is used as an intermediate in the synthesis of sulfonylurea pesticides .
Cellular Effects
2-(2-Chloroethoxy)benzenesulfonamide has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting carbonic anhydrase IX, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. This inhibition can result in the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
The molecular mechanism of 2-(2-Chloroethoxy)benzenesulfonamide involves its binding interactions with biomolecules. It inhibits the activity of carbonic anhydrase IX by binding to its active site, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition leads to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Chloroethoxy)benzenesulfonamide can change over time. The compound is relatively stable under standard storage conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that the compound maintains its inhibitory effects on carbonic anhydrase IX over extended periods, making it a reliable candidate for biochemical research .
Dosage Effects in Animal Models
The effects of 2-(2-Chloroethoxy)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase IX without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. It is crucial to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
2-(2-Chloroethoxy)benzenesulfonamide is involved in several metabolic pathways. It undergoes hydrolytic degradation, especially under acidic conditions, leading to the cleavage of the sulfonylurea linkage. The major products of this degradation are 2-(2-Chloroethoxy)benzenesulfonamide and 4-methyl-6-methoxy-2-amino-1,3,5-triazine . The compound also interacts with enzymes such as cytochrome P450, which play a role in its metabolism .
Transport and Distribution
Within cells and tissues, 2-(2-Chloroethoxy)benzenesulfonamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high expression of carbonic anhydrase IX, such as tumor tissues, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(2-Chloroethoxy)benzenesulfonamide is primarily within the cytoplasm and nucleus. It is directed to these compartments by targeting signals and post-translational modifications. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to carbonic anhydrase IX to exert its inhibitory effects .
Eigenschaften
IUPAC Name |
2-(2-chloroethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c9-5-6-13-7-3-1-2-4-8(7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJIUYJWAGLDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547805 | |
| Record name | 2-(2-Chloroethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82097-01-6 | |
| Record name | 2-(2-Chloroethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chloroethoxy)benzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C794426AN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-(2-chloroethoxy)benzenesulfonamide formed and what happens to it in the environment?
A1: 2-(2-Chloroethoxy)benzenesulfonamide (CBSA) is a major degradation product of the herbicide triasulfuron. It forms through the hydrolysis of the sulfonylurea bridge in triasulfuron, a process accelerated in acidic conditions. [, ] Interestingly, while CBSA resists degradation in buffered aqueous solutions and even in microorganism-enriched cultures, it degrades rapidly in soil. [] This suggests that its breakdown is primarily driven by abiotic factors present in the soil environment, rather than microbial activity.
Q2: Are there significant differences in the degradation of triasulfuron and its byproduct CBSA?
A2: Yes, research indicates distinct degradation pathways for triasulfuron and CBSA. While both are influenced by pH, triasulfuron breaks down faster in acidic conditions (pH 4) compared to neutral or alkaline environments (pH 7 and 9). [] Importantly, triasulfuron degradation in soil appears to be minimally affected by microorganisms, suggesting a primarily chemical process. [] In contrast, CBSA resists degradation in aqueous solutions and microbe-rich cultures, but degrades quickly when introduced to soil. [] This difference highlights the distinct behaviors of the parent herbicide and its degradation product in the environment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
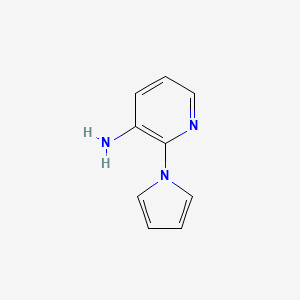


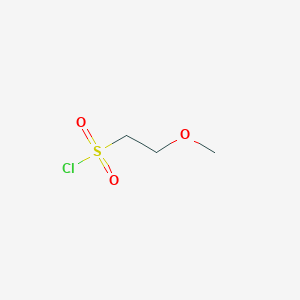
![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)
